molecular formula C15H20N2O2 B14191917 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 919477-15-9

5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No.: B14191917
CAS No.: 919477-15-9
M. Wt: 260.33 g/mol
InChI Key: CVILATDDFITORE-UHFFFAOYSA-N
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Description

5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group and a phenylethyl group attached to the imidazolidine ring. Its molecular formula is C15H22N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-tert-butyl-N’-phenylethylurea with phosgene or similar reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific details of industrial production are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce amines .

Scientific Research Applications

5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific tert-butyl and phenylethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .

Properties

CAS No.

919477-15-9

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-tert-butyl-5-(2-phenylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O2/c1-14(2,3)15(12(18)16-13(19)17-15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19)

InChI Key

CVILATDDFITORE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2

Origin of Product

United States

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